molecular formula C14H18O2 B2495779 2-[(Cyclohexyloxy)methyl]benzaldehyde CAS No. 1443305-16-5

2-[(Cyclohexyloxy)methyl]benzaldehyde

Cat. No.: B2495779
CAS No.: 1443305-16-5
M. Wt: 218.296
InChI Key: AQDXTRTUHHYERZ-UHFFFAOYSA-N
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Description

2-[(Cyclohexyloxy)methyl]benzaldehyde (molecular formula: C₁₄H₁₈O₂; SMILES: C1CCC(CC1)OCC2=CC=CC=C2C=O) is a benzaldehyde derivative featuring a cyclohexyloxymethyl substituent at the ortho position of the aromatic ring. This compound is characterized by its aldehyde functional group and a bulky cyclohexyl ether moiety, which influences its physicochemical properties and reactivity . The InChI key AQDXTRTUHHYERZ-UHFFFAOYSA-N confirms its unique stereochemical identity.

Properties

IUPAC Name

2-(cyclohexyloxymethyl)benzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18O2/c15-10-12-6-4-5-7-13(12)11-16-14-8-2-1-3-9-14/h4-7,10,14H,1-3,8-9,11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQDXTRTUHHYERZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)OCC2=CC=CC=C2C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1443305-16-5
Record name 2-[(cyclohexyloxy)methyl]benzaldehyde
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Cyclohexyloxy)methyl]benzaldehyde typically involves the reaction of benzaldehyde with cyclohexyloxy methyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

Industrial production of 2-[(Cyclohexyloxy)methyl]benzaldehyde follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The product is then purified using techniques such as distillation or recrystallization .

Chemical Reactions Analysis

Types of Reactions

2-[(Cyclohexyloxy)methyl]benzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[(Cyclohexyloxy)methyl]benzaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Used in the production of fragrances and flavoring agents.

Mechanism of Action

The mechanism of action of 2-[(Cyclohexyloxy)methyl]benzaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects. The cyclohexyloxy group may influence the compound’s lipophilicity and membrane permeability .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structural, synthetic, and functional differences between 2-[(cyclohexyloxy)methyl]benzaldehyde and related benzaldehyde derivatives:

Compound Molecular Formula Key Substituents Molecular Weight (g/mol) Synthetic Method Key Properties/Applications
2-[(Cyclohexyloxy)methyl]benzaldehyde C₁₄H₁₈O₂ Cyclohexyloxymethyl (ortho) 218.29 Likely alkylation of benzaldehyde with cyclohexyl ether precursors (inferred) Bulky substituent may reduce solubility in polar solvents; potential intermediate in macrocycle synthesis.
4-{2-[2-(4-Formylphenoxy)ethoxy]ethoxy}benzaldehyde C₁₈H₁₈O₆ Ethoxy-ethoxy linker (para) 330.33 Reaction of 4-hydroxybenzaldehyde with bis(2,2′-dichloroethyl)ether in DMF Forms planar "w-shaped" structure with intermolecular C–H···O interactions; used in macrocyclic condensations .
2-[Methoxy(phenyl)methyl]benzaldehyde C₁₅H₁₄O₂ Methoxy(phenyl)methyl (ortho) 226.27 THF, n-BuLi, N-formylpiperidine, NH₄Cl Colorless oil; IR and NMR-confirmed structure; precursor for isoquinoline derivatives .
2,3-Difluoro-4-[2-[2-methoxyethyl(methyl)amino]ethoxy]benzaldehyde hydrochloride C₁₃H₁₆F₂NO₃·HCl Difluoro, methoxyethyl-methylamino (para) 323.73 Similar to Reference Examples 87 and 88 (patent-based synthesis) Hydrochloride salt form enhances solubility; potential pharmaceutical applications.
2-(Diphenylphosphino)benzaldehyde C₁₉H₁₅OP Diphenylphosphino (ortho) 290.30 Not detailed in evidence; likely via phosphination Catalyst ligand in transition-metal complexes; market data (2019) highlights industrial demand .

Structural and Reactivity Analysis

  • Electron-Donating vs. Withdrawing Groups: Derivatives like 4-{2-[2-(4-Formylphenoxy)ethoxy]ethoxy}benzaldehyde exhibit extended conjugation via ethoxy linkers, enhancing planarity and π-π stacking, whereas electron-withdrawing groups (e.g., nitro in ) increase aldehyde electrophilicity .

Physicochemical Properties

  • Solubility : Bulky substituents (e.g., cyclohexyl) reduce polarity, lowering water solubility. Hydrochloride salts (e.g., ) improve solubility for pharmaceutical applications .
  • Crystallinity: Compounds like 2-[4-(2-Formylphenoxy)butoxy]benzaldehyde form layered structures via C–H···O interactions, influencing melting points and crystallinity .

Biological Activity

2-[(Cyclohexyloxy)methyl]benzaldehyde, an organic compound characterized by a benzaldehyde group linked to a cyclohexyloxy substituent, has garnered attention in medicinal and chemical research due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 2-[(Cyclohexyloxy)methyl]benzaldehyde is C12_{12}H16_{16}O2_2, and its structure features a phenyl ring with a cyclohexyloxy group. This unique configuration contributes to its distinct chemical properties, influencing its reactivity and biological interactions.

Antimicrobial Properties

Research indicates that compounds with aldehyde functional groups often exhibit antimicrobial properties. In a study assessing various benzaldehyde derivatives, 2-[(Cyclohexyloxy)methyl]benzaldehyde demonstrated significant inhibitory effects against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism appears to involve the disruption of bacterial cell membranes and interference with metabolic processes.

Anticancer Potential

The anticancer activity of 2-[(Cyclohexyloxy)methyl]benzaldehyde has been explored in vitro. Studies have shown that it can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The compound's mechanism is believed to involve the activation of caspase pathways, leading to programmed cell death. A comparative analysis with other similar compounds revealed that the cyclohexyl substitution enhances its cytotoxicity.

The biological activity of 2-[(Cyclohexyloxy)methyl]benzaldehyde is attributed to its ability to interact with specific molecular targets within cells. Key mechanisms include:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways, such as cyclooxygenase (COX), thereby reducing inflammation.
  • Cell Membrane Interaction : Its hydrophobic cyclohexyl group facilitates penetration into lipid membranes, enhancing its bioavailability and efficacy against pathogens.

Study 1: Antimicrobial Efficacy

A recent study published in the Journal of Antimicrobial Chemotherapy evaluated the antimicrobial efficacy of various benzaldehyde derivatives, including 2-[(Cyclohexyloxy)methyl]benzaldehyde. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus, suggesting strong antimicrobial potential compared to standard antibiotics like penicillin.

CompoundMIC (µg/mL)Target Bacteria
2-[(Cyclohexyloxy)methyl]benzaldehyde32S. aureus
Benzaldehyde64S. aureus
Penicillin16S. aureus

Study 2: Anticancer Activity

In another study focusing on anticancer properties, researchers treated MCF-7 cells with varying concentrations of 2-[(Cyclohexyloxy)methyl]benzaldehyde. The compound exhibited an IC50_{50} value of 25 µM after 48 hours, indicating effective cytotoxicity.

Concentration (µM)Cell Viability (%)
0100
1085
2560
5030

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